5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds like thiazoles and pyrazoles have been found to exhibit a wide range of biological activities . They have been used as starting materials for the synthesis of diverse heterocyclic analogues with promising therapeutic roles .
Mode of Action
It’s known that similar compounds interact with their targets leading to changes at the molecular level . For instance, some pyrazole derivatives have shown antiviral activity by inhibiting HIV replication .
Biochemical Pathways
For example, some pyrazole derivatives have shown to inhibit the replication of HIV, suggesting they may affect the pathways involved in viral replication .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown a range of effects, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Amino-3-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-3-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups on the pyrazole ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-2-4-9(5-3-8)16(17)18/h2-5H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJSYGYGKQJEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506191 |
Source
|
Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76982-31-5 |
Source
|
Record name | 5-Amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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